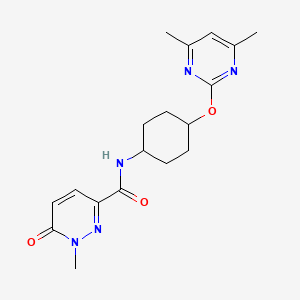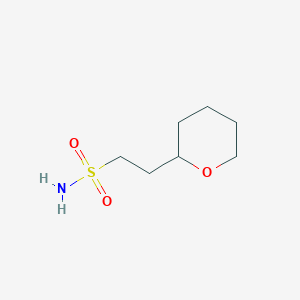
2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)quinoxaline” is a chemical compound with the molecular formula C14H17N3O3S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of piperidone derivatives, which are part of the structure of the compound, has been extensively studied . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis
The molecular structure of “2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)quinoxaline” consists of a quinoxaline ring attached to a piperidin-4-yl ring via an oxygen atom . The piperidin-4-yl ring is further substituted with a methylsulfonyl group .Chemical Reactions Analysis
While specific chemical reactions involving “2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)quinoxaline” are not detailed in the search results, piperidone derivatives have been synthesized using various catalysts . These include Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- A derivative of quinoxaline, specifically 2-Acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide, demonstrated significant in vitro antibacterial activity against pathogens important in veterinary medicine, including Treponema hyodysenteriae, a causative agent in swine dysentery. It also protected pigs against swine dysentery in an in vivo experiment over a 21-day period (Dirlam, Presslitz, & Williams, 1983).
Novel Oxidation Processes
- Research on peroxymonosulfate (PMS) and quinones, including benzoquinone (a model quinone), found that quinones can efficiently activate PMS for the degradation of pollutants like sulfamethoxazole, a commonly detected antibiotic. This process did not produce hydroxyl or sulfate radicals but generated singlet oxygen, suggesting potential for novel nonradical oxidation processes (Zhou et al., 2015).
Neuroprotective Properties
- 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, has been identified as a neuroprotectant against global ischemia, even when administered two hours after an ischemic challenge (Sheardown et al., 1990).
Oxytocin Receptor Antagonism
- A nonpeptide oxytocin receptor antagonist, specifically 1-(1-(2-(2,2,2-trifluoroethoxy)-4-(1-methylsulfonyl-4-piperidinyloxy) phenylacetyl)-4-piperidinyl)-3,4-dihydro-2(1H)-quinolinone, showed high selectivity for human oxytocin receptors compared to vasopressin receptors. This compound could be valuable for studying oxytocin receptor pharmacology in human and primate tissues (Lemaire et al., 2002).
Antitumor Agents
- New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives with basic lateral chains in piperazine and aniline showed potent in vitro activities, suggesting their potential as hypoxic-cytotoxic agents (Ortega et al., 2000).
Phosphoinositide 3-Kinase Inhibition
- Novel 2-piperidinol-3-(arylsulfonyl)quinoxalines were synthesized and identified as promising inhibitors of phosphoinositide 3-kinase α (PI3Kα), showing potent antitumor activities against several human cell lines (Wu et al., 2012).
Eigenschaften
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-21(18,19)17-8-6-11(7-9-17)20-14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLECRJJNWJVQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641599.png)
![(2S,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2641600.png)
![3,4-difluoro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2641602.png)

![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641604.png)


![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide](/img/structure/B2641609.png)



![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2641620.png)
![Tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2641622.png)